2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core and a hydroxymethyl group attached to an oxolane ring. Its molecular formula is C11H14N4O4, and it has a molecular weight of 266.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a pyrimidine derivative with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to yield different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrrolo[3,2-d]pyrimidine derivatives.
Scientific Research Applications
2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an antiviral or anticancer agent. The pathways involved include the inhibition of nucleic acid synthesis and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one
- 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3H-purin-6(9H)-one
- 4-amino-5-(aminomethyl)-2-methylpyrimidine
Uniqueness
What sets 2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14N4O4 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O4/c12-11-13-5-1-2-15(9(5)10(18)14-11)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18) |
InChI Key |
QEMFQUYGFKEFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2C(=O)NC(=N3)N)CO)O |
Origin of Product |
United States |
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